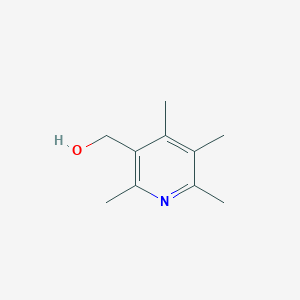
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of 1,4-dichloroanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylethynyl groups can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives with altered photophysical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a reagent in chemiluminescence research and as a dopant for organic semiconductors in OLEDs.
Biology: Studied for its fluorescence properties, making it useful in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism by which 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including chemiluminescence and bioimaging. The molecular targets and pathways involved include interactions with other aromatic compounds and biological molecules, facilitating energy transfer and fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum efficiency and use in lightsticks.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: Used as a photoinitiator for polymerization reactions.
Uniqueness
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and stability. This compound exhibits distinct photophysical properties compared to its analogs, making it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Eigenschaften
CAS-Nummer |
80034-19-1 |
|---|---|
Molekularformel |
C30H16Cl2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
1,4-dichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-27-19-20-28(32)30-26(18-16-22-11-5-2-6-12-22)24-14-8-7-13-23(24)25(29(27)30)17-15-21-9-3-1-4-10-21/h1-14,19-20H |
InChI-Schlüssel |
WIGAOZAIIOXKBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)



![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)



methanol](/img/structure/B13152259.png)


